![molecular formula C24H22N2O3 B11508914 12-(2,5-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508914.png)
12-(2,5-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
5-(2,5-Dimethoxyphenyl)-5,6,7,8,9,10-Hexahydro-1,10-Diazatetraphen-6-One is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethoxyphenyl group attached to a hexahydro-diazatetraphenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxyphenyl)-5,6,7,8,9,10-Hexahydro-1,10-Diazatetraphen-6-One typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine under controlled conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions to form the hexahydro-diazatetraphenone core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-5,6,7,8,9,10-Hexahydro-1,10-Diazatetraphen-6-One undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-5,6,7,8,9,10-Hexahydro-1,10-Diazatetraphen-6-One has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-5,6,7,8,9,10-Hexahydro-1,10-Diazatetraphen-6-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2C-B (4-Bromo-2,5-Dimethoxyphenethylamine): A synthetic psychedelic drug with a similar dimethoxyphenyl group but different core structure.
25I-NBOMe (2-(4-Iodo-2,5-Dimethoxyphenyl)-N-(2-Methoxybenzyl)ethanamine): A potent hallucinogen with a similar dimethoxyphenyl group and additional substitutions.
2’,5’-Dimethoxyfentanyl: An opioid analog with a dimethoxyphenyl group, used for its analgesic properties.
Uniqueness
5-(2,5-Dimethoxyphenyl)-5,6,7,8,9,10-Hexahydro-1,10-Diazatetraphen-6-One is unique due to its specific hexahydro-diazatetraphenone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
12-(2,5-dimethoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C24H22N2O3/c1-28-14-8-11-21(29-2)16(13-14)23-22-15-5-4-12-25-17(15)9-10-19(22)26-18-6-3-7-20(27)24(18)23/h4-5,8-13,23,26H,3,6-7H2,1-2H3 |
InChI Key |
QZXDBPZAHOWTSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
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